molecular formula C20H13F4N5O3S B2724109 2-((1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 534591-48-5

2-((1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide

Cat. No.: B2724109
CAS No.: 534591-48-5
M. Wt: 479.41
InChI Key: AOEVGRYTYOVPGP-UHFFFAOYSA-N
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Description

The compound 2-((1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide features a pyrazolo[3,4-d]pyrimidinone core fused with a thioacetamide linkage. Key structural elements include:

  • Core heterocycle: The pyrazolo[3,4-d]pyrimidinone system provides a rigid, planar scaffold conducive to interactions with biological targets, such as kinases or enzymes .
  • A thioacetamide bridge at position 6, introducing sulfur for enhanced metabolic stability compared to oxygen analogs. An N-(4-(trifluoromethoxy)phenyl) group, contributing electron-withdrawing properties and resistance to oxidative metabolism .

Synthesis routes for related pyrazolo[3,4-d]pyrimidinones involve reactions with α-chloroacetamides or arylpiperazine derivatives under mild conditions, as seen in .

Properties

IUPAC Name

2-[[1-(4-fluorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F4N5O3S/c21-11-1-5-13(6-2-11)29-17-15(9-25-29)18(31)28-19(27-17)33-10-16(30)26-12-3-7-14(8-4-12)32-20(22,23)24/h1-9H,10H2,(H,26,30)(H,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOEVGRYTYOVPGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NC3=C(C=NN3C4=CC=C(C=C4)F)C(=O)N2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F4N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide is a novel pyrazolo[3,4-d]pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article delves into its biological activity, synthesizing findings from various studies.

Chemical Structure and Synthesis

The compound features a complex structure characterized by multiple functional groups that contribute to its biological properties. The synthesis typically involves the condensation of various precursors, including 4-fluorobenzaldehyde and thioketones, under controlled conditions to yield the target compound with high purity.

Biological Activity Overview

Research has highlighted several key areas of biological activity for this compound:

  • Anticancer Activity :
    • Mechanism of Action : The pyrazolo[3,4-d]pyrimidine scaffold is known for its ability to inhibit various kinases involved in cancer progression. Studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) with IC50 values ranging from 0.75 to 4.21 µM, demonstrating significant potency against tumor proliferation .
    • Case Studies : In a comparative study, compounds derived from this scaffold showed superior inhibition of Aurora-A kinase compared to standard treatments, suggesting a promising avenue for targeted cancer therapies .
  • Anti-inflammatory Effects :
    • COX Inhibition : The compound has been tested for its inhibitory effects on cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. Preliminary results indicated IC50 values around 0.04 µM against COX-2, comparable to established anti-inflammatory drugs like celecoxib .
    • In Vivo Studies : In models of carrageenan-induced paw edema and cotton pellet-induced granuloma in rats, the compound exhibited significant anti-inflammatory effects, further validating its therapeutic potential in inflammatory diseases .
  • Antimicrobial Activity :
    • Some studies have reported antimicrobial properties against specific bacterial strains, although detailed mechanisms remain under investigation.

Table 1: Summary of Biological Activities

Activity TypeTargetIC50 ValueReference
AnticancerA5490.75 - 4.21 µM
AnticancerMCF-78.55 ± 0.35 µM
COX-2 InhibitionCOX Enzyme0.04 ± 0.01 µM
Anti-inflammatoryEdema ModelSignificant effect

Research Findings

Recent advancements in drug design have focused on optimizing the structure of pyrazolo[3,4-d]pyrimidines to enhance their bioactivity. Notable findings include:

  • Structure-Activity Relationships (SAR) : Modifications at various positions on the pyrazolo ring have shown to significantly alter potency and selectivity towards specific targets.
  • Computational Studies : Molecular docking studies have indicated that the compound binds effectively with target proteins involved in tumor growth and inflammation pathways, further supporting its potential as a therapeutic agent .

Scientific Research Applications

Chemical Properties and Structure

This compound is characterized by a complex structure that includes a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The molecular formula is C24H22FN5O4SC_{24}H_{22}F_{N}5O_{4}S, and it possesses a molecular weight of 527.6 g/mol. Its unique functional groups contribute to its pharmacological properties.

Anticancer Activity

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties. A study highlighted the inhibition of Aldehyde Dehydrogenase 1A (ALDH1A), which is implicated in chemotherapy resistance in ovarian cancer. Compounds with similar structural motifs have demonstrated the ability to enhance the efficacy of traditional chemotherapy agents by targeting cancer stem cells .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Pyrazolo[3,4-d]pyrimidine derivatives have been shown to possess broad-spectrum antibacterial and antifungal activities. For example, related compounds demonstrated effectiveness against various strains of bacteria including Staphylococcus aureus and Escherichia coli, with some exhibiting minimum inhibitory concentrations (MICs) comparable to established antibiotics .

In Vitro Studies

Several in vitro studies have evaluated the efficacy of pyrazolo[3,4-d]pyrimidine derivatives against cancer cell lines. For instance, compounds similar to 2-((1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide displayed promising results in inhibiting cell proliferation and inducing apoptosis in resistant ovarian cancer cells .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and potential toxicity of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest favorable absorption and distribution characteristics; however, comprehensive toxicological assessments are necessary to establish safety profiles for clinical use.

Future Perspectives

Given its promising biological activities, further research is warranted to explore the full therapeutic potential of 2-((1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide. Future studies should focus on:

  • Structure-Activity Relationship (SAR) : Identifying key structural components that enhance biological activity.
  • Clinical Trials : Initiating clinical trials to evaluate efficacy and safety in human subjects.

Comparison with Similar Compounds

Core Heterocycle Variations

Compound Name / ID Core Structure Key Substituents Notable Properties Reference
Target Compound Pyrazolo[3,4-d]pyrimidinone 4-fluorophenyl, thioacetamide, trifluoromethoxy phenyl High rigidity; sulfur enhances stability
Example 83 (EP 4 374 877) Pyrazolo[3,4-d]pyrimidinone Dimethylamino, fluoro-isopropoxyphenyl, chromenone MP: 302–304°C; Mass: 571.198 (M++1)
EP 4 374 877 Compound 1 Pyrimidine Cyano, methyl, trifluoromethyl phenyl Carboxamide linkage; higher polarity due to cyano group

Analysis :

  • The thioacetamide group in the target compound may confer better metabolic stability compared to the carboxamide in EP 4 374 877 compounds, where oxygen-linked groups are prone to hydrolysis .

Substituent Effects on Physicochemical Properties

Substituent Type Target Compound Example 83 (EP 4 374 877) EP 4 374 877 Compound 1
Aromatic Groups 4-Fluorophenyl, 4-(trifluoromethoxy)phenyl 3-Fluoro-4-isopropoxyphenyl, chromenone 5-Methylpyrimidinyl, trifluoromethyl phenyl
Electron Effects Strong electron-withdrawing (CF3O) Moderate electron-withdrawing (F, isopropoxy) Moderate (CF3)
Lipophilicity High (CF3O, F) Moderate (isopropoxy) Moderate (CF3, methyl)

Analysis :

  • Fluorine atoms in all compounds improve metabolic stability and bioavailability by reducing CYP450-mediated oxidation .

Preparation Methods

Chemical Structure and Properties

2-((1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide (CAS: 534591-48-5) is characterized by a complex heterocyclic structure containing a pyrazolo[3,4-d]pyrimidine core with specific substituents. The compound has a molecular formula of C₂₀H₁₃F₄N₅O₃S and a molecular weight of 479.4 g/mol. The structure features:

  • A pyrazolo[3,4-d]pyrimidine core scaffold
  • A 4-fluorophenyl substituent at the N1 position of the pyrazole ring
  • A 4-oxo group at position 4 of the pyrimidine ring
  • A thioacetamide linkage at position 6 of the pyrimidine ring
  • A 4-(trifluoromethoxy)phenyl group attached to the acetamide nitrogen

Key physicochemical properties include:

  • XLogP3-AA: 4.1
  • Hydrogen bond donors: 2
  • Hydrogen bond acceptors: 10
  • Rotatable bonds: 6
  • Topological polar surface area: 123 Ų

General Synthetic Strategies

Retrosynthetic Analysis

The synthesis of the target compound can be approached through several retrosynthetic pathways, focusing on the four main structural components:

  • Construction of the pyrazolo[3,4-d]pyrimidine core
  • Introduction of the 4-fluorophenyl group at the N1 position
  • Formation of the thio-linkage at position 6
  • Coupling with 4-(trifluoromethoxy)phenylamine via an acetamide bond

Analyzing literature on related compounds reveals multiple viable synthetic routes with different starting materials and reaction conditions, as detailed in the following sections.

Detailed Preparation Methods

Synthesis of the Pyrazolo[3,4-d]pyrimidine Core

Cyclization of Aminopyrazoles with Enaminones

One of the most efficient approaches to constructing the pyrazolo[3,4-d]pyrimidine scaffold involves the cyclization reaction between 5-amino-pyrazole derivatives and enaminones. This method represents a well-established synthetic pathway documented in multiple literature sources.

The reaction typically proceeds through the following sequence:

  • Preparation of the 5-aminopyrazole intermediate
  • Condensation with an appropriate enaminone
  • Intramolecular cyclization to form the pyrimidine ring

The detailed procedure as adapted from Evans et al. involves:

A mixture of 5-aminopyrazole derivative (10 mmol) and the appropriate enaminone (10 mmol) is heated under reflux in acetic acid (30 mL) for 2-3 hours. The reaction mixture is then cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized to afford the pyrazolo[3,4-d]pyrimidine core structure.

This method presents several advantages, including mild reaction conditions, good yields, and tolerance of various functional groups.

One-Pot N-N Bond-Forming Cyclization

An alternative approach involves a one-pot synthesis methodology developed by Evans et al. for preparing N-aryl[3,4-d]pyrazolopyrimidines through an N-N bond-forming cyclization. This method is particularly valuable for introducing the 4-fluorophenyl group at the N1 position in a single step.

The procedure involves:

The starting material is treated with 4-fluoroaniline in acetonitrile, followed by addition of hydroxylamine-O-sulfonic acid. The mixture is diluted with dichloromethane and 1M sodium hydroxide solution to form a biphasic mixture. After completion of the reaction, the desired pyrazolopyrimidine is obtained in approximately 51% yield.

Alternative Synthetic Approaches

Multicomponent Reaction Approach

A more efficient synthetic approach involves multicomponent reactions, which can significantly reduce the number of steps and improve overall yield.

A mixture of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile (5 mmol), ethyl orthoformate (6 mmol), and ammonium acetate (10 mmol) is heated in acetic acid (20 mL) at 100-110°C for 4-5 hours. After cooling, the precipitated 6-hydroxy pyrazolopyrimidine is collected by filtration. This intermediate is then converted to the 6-chloro derivative using phosphorus oxychloride, followed by reaction with N-(4-trifluoromethoxyphenyl)-2-mercaptoacetamide as described in Route B.

Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate the synthesis of pyrazolopyrimidine derivatives, reducing reaction times from hours to minutes while maintaining or improving yields.

A mixture of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile (5 mmol) and formamide (10 mL) is irradiated in a microwave reactor at 180°C for 10-15 minutes. After cooling, the reaction mixture is processed as described in Step 2 of Route A. Subsequent transformations to the target compound can also be accelerated using microwave irradiation.

Optimization and Scale-Up Considerations

Several factors should be considered for optimizing the synthesis and scaling up the production of the target compound:

Reaction Parameters

Table 1: Critical Parameters for Key Reaction Steps

Reaction Step Temperature (°C) Time (h) Solvent Catalyst/Base Yield (%)
Pyrazole formation 80-85 4-5 Ethanol Acetic acid 75-85
Pyrimidine cyclization 180-190 6-8 Formamide - 65-75
Chlorination 105-110 3-4 POCl₃ - 80-90
Thiolation 78-80 4-6 Ethanol NaOH 70-80
Final coupling 25-30 6-8 DMF K₂CO₃ 75-85

Purification Methods

Purification of the target compound can be achieved through various techniques:

  • Recrystallization: The crude product can be recrystallized from appropriate solvent systems such as DMF/water, ethanol/water, or dioxane.

  • Column Chromatography: For higher purity requirements, column chromatography using silica gel with appropriate solvent systems (e.g., dichloromethane/methanol 95:5) can be employed.

  • Preparative HPLC: For analytical or research-grade material, preparative HPLC purification can provide the highest purity level.

Scale-Up Challenges and Solutions

When scaling up the synthesis, several challenges may arise:

  • Heat Transfer: The exothermic nature of some reactions (particularly the chlorination step) requires careful temperature control. Using jacketed reactors with efficient cooling systems is recommended.

  • Solvent Volumes: The use of large volumes of solvents like DMF becomes problematic at scale. Alternative, more environmentally friendly solvents or solvent recycling systems should be considered.

  • Safety Concerns: The handling of reagents such as phosphorus oxychloride at scale presents safety hazards. Appropriate engineering controls and safety protocols must be implemented.

  • Waste Management: The generation of waste, particularly from the thiolation and chlorination steps, requires proper treatment and disposal systems.

Analytical Characterization

Comprehensive analytical characterization of the target compound includes:

Spectroscopic Data

NMR Spectroscopy: The ¹H NMR spectrum of the target compound should show characteristic signals for:

  • Aromatic protons of the 4-fluorophenyl group (7.2-8.0 ppm)
  • Aromatic protons of the 4-trifluoromethoxyphenyl group (7.1-7.7 ppm)
  • Methylene protons (-CH₂-) of the thioacetamide linkage (3.8-4.2 ppm)
  • NH proton of the acetamide group (10.0-10.5 ppm)
  • Pyrazole C-H (if present, 8.0-8.5 ppm)

IR Spectroscopy: Key absorption bands include:

  • NH stretching (3300-3400 cm⁻¹)
  • C=O stretching (1660-1680 cm⁻¹)
  • C-F stretching (1000-1100 cm⁻¹)
  • C-S stretching (700-800 cm⁻¹)

Purity Analysis

High-performance liquid chromatography (HPLC) analysis can be used to determine the purity of the final compound. A typical HPLC method involves:

Column: C18 reverse phase, 250 × 4.6 mm, 5 μm
Mobile Phase: Acetonitrile:Water (70:30 v/v) with 0.1% trifluoroacetic acid
Flow Rate: 1.0 mL/min
Detection: UV at 254 nm

The target compound should show a single major peak with purity >99% for pharmaceutical applications.

Comparative Analysis of Synthetic Routes

Table 2: Comparison of Different Synthetic Routes

Parameter Route A: Sequential Route B: Convergent Multicomponent Microwave-Assisted
Number of steps 6 2-3 3-4 4-5
Overall yield 20-30% 35-45% 30-40% 25-35%
Reaction time 24-36 h 12-18 h 8-12 h 2-4 h
Reagent cost Moderate Moderate-High Low-Moderate Moderate
Equipment needs Basic Basic Basic Specialized
Scale-up potential Good Excellent Good Limited

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction yields be optimized?

A metal-free synthesis under mild conditions (120°C in NMP) was reported by Liu et al. (2019), yielding 31% via column chromatography (CH₂Cl₂/MeOH). To optimize yields, consider varying reaction time, solvent polarity, or catalyst loading. Post-synthesis purification using gradient elution in chromatography may improve recovery .

Q. Which spectroscopic techniques are critical for structural validation?

PubChem data (C₂₂H₁₉ClFN₅O₄) recommends high-resolution mass spectrometry (HRMS) for molecular weight confirmation and NMR (¹H/¹³C) to verify substituent positions. IR spectroscopy can confirm functional groups like the pyrimidinone carbonyl (1700–1750 cm⁻¹) .

Q. What solubility challenges arise during in vitro assays, and how can they be addressed?

The compound’s trifluoromethoxy and pyrazolo-pyrimidinone groups contribute to low aqueous solubility. Use co-solvents (e.g., DMSO ≤1% v/v) or lipid-based carriers. Dynamic light scattering (DLS) can assess colloidal stability in buffer systems .

Q. How should researchers handle safety and toxicity during handling?

While specific safety data for this compound is limited, structurally similar acetamides require PPE (gloves, lab coat) and fume hood use. Refer to general guidelines for fluorinated compounds, including emergency rinsing protocols for skin/eye exposure .

Advanced Research Questions

Q. How can computational modeling predict binding affinities to target proteins?

Molecular docking (e.g., AutoDock Vina) combined with COMSOL Multiphysics simulations can model interactions with kinase domains. Parameterize force fields using DFT calculations for the trifluoromethoxy group’s electronic effects .

Q. What strategies resolve contradictions in reported IC₅₀ values across studies?

Discrepancies may stem from assay conditions (e.g., ATP concentrations in kinase assays) or compound purity. Validate purity via HPLC (≥95%) and standardize protocols (e.g., uniform cell lines, incubation times). Cross-validate with orthogonal assays (SPR vs. fluorescence polarization) .

Q. How does the fluorophenyl moiety influence metabolic stability in vivo?

The 4-fluorophenyl group enhances metabolic resistance by reducing CYP450-mediated oxidation. Use LC-MS/MS to identify metabolites in hepatocyte models. Compare with non-fluorinated analogs to isolate substituent effects .

Q. What experimental designs are optimal for assessing off-target effects?

Employ high-throughput selectivity panels (e.g., Eurofins KinaseProfiler) and transcriptomic profiling (RNA-seq). Machine learning tools like ChemProp can predict off-target interactions based on structural fingerprints .

Q. How can researchers improve the compound’s blood-brain barrier (BBB) penetration?

Modify lipophilicity via pro-drug strategies (e.g., esterification of the acetamide). Use in silico BBB predictors (e.g., SwissADME) and validate with in situ perfusion models in rodents .

Q. What mechanistic insights can be gained from crystallography studies?

Co-crystallization with target proteins (e.g., kinases) reveals binding modes. Resolve diffraction data to Ångström-level resolution and analyze hydrogen-bonding networks involving the pyrimidinone core .

Methodological Guidance Table

Research AspectRecommended MethodsKey References
Synthesis NMP solvent, column chromatography (CH₂Cl₂/MeOH)
Purity Analysis HPLC (C18 column, acetonitrile/water gradient)
Bioactivity Kinase inhibition assays (ATP-concentration titration)
Computational COMSOL Multiphysics for binding simulations
Metabolic Stability LC-MS/MS metabolite profiling in hepatocytes

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